1,2-Ethanediamine, N,N-diethyl-N'-[2-(3-methylphenyl)-4-quinolinyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Ethanediamine, N,N-diethyl-N’-[2-(3-methylphenyl)-4-quinolinyl]- is a complex organic compound that belongs to the class of ethylenediamines. This compound is characterized by its unique structure, which includes a quinoline ring substituted with a 3-methylphenyl group and an ethylenediamine backbone with diethyl substitutions. It is used in various scientific and industrial applications due to its versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Ethanediamine, N,N-diethyl-N’-[2-(3-methylphenyl)-4-quinolinyl]- typically involves multiple steps. One common method includes the reaction of 2-chloroquinoline with 3-methylphenylamine to form an intermediate product. This intermediate is then reacted with N,N-diethylethylenediamine under controlled conditions to yield the final compound. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often using automated systems and continuous flow reactors. Quality control measures are implemented to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
1,2-Ethanediamine, N,N-diethyl-N’-[2-(3-methylphenyl)-4-quinolinyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in acidic or basic media.
Reduction: Sodium borohydride, lithium aluminum hydride; often performed in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols; reactions may require catalysts or specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce amine derivatives.
Scientific Research Applications
1,2-Ethanediamine, N,N-diethyl-N’-[2-(3-methylphenyl)-4-quinolinyl]- has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 1,2-Ethanediamine, N,N-diethyl-N’-[2-(3-methylphenyl)-4-quinolinyl]- involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, disrupting its function and leading to potential antimicrobial or anticancer effects. The ethylenediamine backbone allows the compound to chelate metal ions, forming stable complexes that can act as catalysts or therapeutic agents.
Comparison with Similar Compounds
Similar Compounds
1,2-Ethanediamine, N,N’-diethyl-N,N’-dimethyl-: Similar structure but with dimethyl substitutions instead of the quinoline ring.
N-(1-Naphthyl)ethylenediamine: Contains a naphthyl group instead of the quinoline ring.
Ethylenediamine: The simplest form of ethylenediamine without any substitutions.
Uniqueness
1,2-Ethanediamine, N,N-diethyl-N’-[2-(3-methylphenyl)-4-quinolinyl]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the quinoline ring and the 3-methylphenyl group enhances its ability to interact with biological targets and form stable metal complexes, making it valuable in various applications.
Properties
CAS No. |
510755-29-0 |
---|---|
Molecular Formula |
C22H27N3 |
Molecular Weight |
333.5 g/mol |
IUPAC Name |
N',N'-diethyl-N-[2-(3-methylphenyl)quinolin-4-yl]ethane-1,2-diamine |
InChI |
InChI=1S/C22H27N3/c1-4-25(5-2)14-13-23-22-16-21(18-10-8-9-17(3)15-18)24-20-12-7-6-11-19(20)22/h6-12,15-16H,4-5,13-14H2,1-3H3,(H,23,24) |
InChI Key |
UQDCCPNXTAGVNJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCNC1=CC(=NC2=CC=CC=C21)C3=CC=CC(=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.